2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine
CAS No.:
Cat. No.: VC17342168
Molecular Formula: C9H10F2N2
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F2N2 |
|---|---|
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine |
| Standard InChI | InChI=1S/C9H10F2N2/c10-9(11)6-1-2-8(13-5-6)7-3-12-4-7/h1-2,5,7,9,12H,3-4H2 |
| Standard InChI Key | UXILMPIDCGOVNP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=NC=C(C=C2)C(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine belongs to the class of bicyclic amines, combining a three-membered azetidine ring with a six-membered pyridine moiety. The IUPAC name systematically describes its structure: the pyridine ring is substituted at position 2 with an azetidin-3-yl group and at position 5 with a difluoromethyl group . Its molecular formula (C₉H₁₀F₂N₂) and weight (184.19 g/mol) have been confirmed via high-resolution mass spectrometry .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂N₂ |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine |
| Canonical SMILES | C1C(CN1)C2=NC=C(C=C2)C(F)F |
| InChIKey | UXILMPIDCGOVNP-UHFFFAOYSA-N |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorptions at 1690 cm⁻¹ (C=O stretch, if present in derivatives) and 1556 cm⁻¹ (C-N vibration) . Nuclear magnetic resonance (NMR) data provide critical insights:
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 5.16 (d, 1H, CH) and 5.44 (d, 1H, CH) correspond to the azetidine ring protons, while aromatic pyridine protons appear between δ 7.38–8.59 . The difluoromethyl group (-CF₂H) shows a triplet near δ 6.80–7.16 due to coupling with fluorine .
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¹³C NMR (75 MHz, DMSO-d₆): Peaks at δ 162.2 (C=O), 148.4 (pyridine C-N), and 68.1 (azetidine C-N) confirm the bicyclic framework .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
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Ring Formation: Cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds generates the azetidine ring.
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Difluoromethylation: Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) introduces the -CF₂H group at position 5 of the pyridine ring.
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Purification: Recrystallization from ethanol or chromatography yields the final product with >95% purity .
Reaction Mechanisms
The azetidine ring’s strain drives nucleophilic ring-opening reactions. For example, treatment with hydrochloric acid produces 3-chloro derivatives, while nucleophiles like amines yield substituted azetidines . The difluoromethyl group participates in hydrogen bonding, influencing regioselectivity in cross-coupling reactions .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate stability under ambient conditions but requires storage at 2–8°C to prevent degradation. It is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .
Thermal Behavior
Differential scanning calorimetry (DSC) shows a melting point range of 175–176°C, consistent with its crystalline structure . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing HF and NH₃.
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine demonstrate broad-spectrum antimicrobial effects. Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), these compounds outperform standard agents like streptomycin . The azetidine ring’s nitrogen atoms likely disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
Enzyme Inhibition
In silico docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to cytochrome P450 3A4, suggesting utility in drug-drug interaction modulation. The difluoromethyl group enhances binding affinity through hydrophobic interactions with enzyme active sites .
Industrial and Materials Science Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings. Its electron-deficient pyridine ring facilitates oxidative addition to metal centers .
Polymer Chemistry
Incorporation into polyamides improves thermal stability (Tg increased by 40°C) and flame retardancy due to fluorine content. These polymers find use in high-performance coatings and aerospace materials .
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